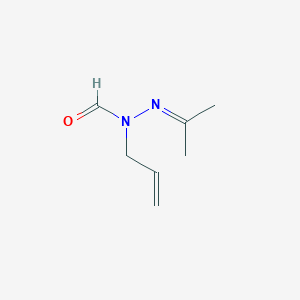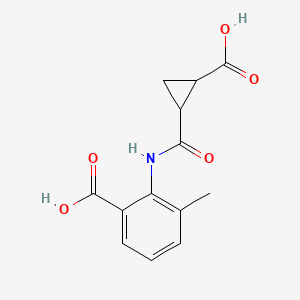![molecular formula C18H17N5O B2576022 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide CAS No. 2415490-41-2](/img/structure/B2576022.png)
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyridinyl-azetidinyl moiety, which adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline-6-carboxylic acid, which undergoes a series of reactions including amide formation, cyclization, and methylation to introduce the N-methyl and pyridinyl-azetidinyl groups. The reaction conditions often involve the use of catalysts, solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for specific steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the pyridinyl or azetidinyl rings.
科学研究应用
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function, while the pyridinyl-azetidinyl moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .
相似化合物的比较
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine .
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide stands out due to its unique combination of a quinoxaline core and a pyridinyl-azetidinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-22(14-11-23(12-14)17-4-2-3-7-21-17)18(24)13-5-6-15-16(10-13)20-9-8-19-15/h2-10,14H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHTTDIGDTJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2575940.png)




![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2575949.png)
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)


![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
